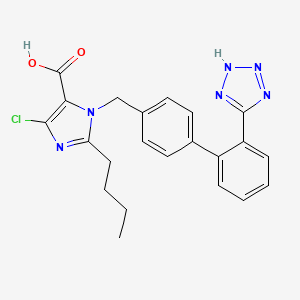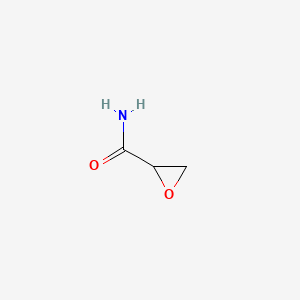
Glycidamide
描述
Glycidamide is an organic compound with the molecular formula C3H5NO2 and a molecular weight of 87.078 g/mol . It is a bioactive, potentially toxic, or even carcinogenic metabolite of acrylamide . It is a colorless oil and structurally, it contains adjacent amides and epoxide functional groups .
Synthesis Analysis
Glycidamide can be synthesized by the hydration of acrylonitrile, which is catalyzed enzymatically . This reaction is also catalyzed by sulfuric acid as well as various metal salts .
Molecular Structure Analysis
Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . It gives a positive response in the Ames/Salmonella mutagenicity assay, which indicates that it can cause mutations in the DNA .
Chemical Reactions Analysis
Glycidamide stems from cytochrome P450 isoform 2E1 (CYP 2E1)-catalyzed oxidation of acrylamide, and bionucleophiles (DNA bases and amino acid residues bearing a nucleophilic side chain) can promote the ring-opening reaction of this reactive metabolite yielding stable covalent adducts .
Physical And Chemical Properties Analysis
Glycidamide is a colorless oil with a molecular weight of 87.078 g/mol . It has a density of 1.404 g/cm^3 .
科学研究应用
胎盘转移和毒理影响
Glycidamide,丙烯酰胺的代谢产物,已被研究其穿过胎盘的能力,类似于安替比林,表明如果母亲受到暴露,则胎儿会受到暴露。尽管在这项研究中未在4小时的灌流中检测到glycidamide代谢,胎盘中也未检测到DNA加合物,但在母体代谢后存在胎儿暴露的潜力(Annola et al., 2008)。
神经毒性比较
一项比较大鼠中glycidamide和丙烯酰胺的神经毒性的研究发现,丙烯酰胺的毒性效应大于glycidamide在几项行为和神经生物化学测试中的效应。这表明神经组织对丙烯酰胺比对glycidamide更脆弱,表明丙烯酰胺的神经毒性效应可能主要是由于母化合物而不是其代谢物(Deng, Jiao & He, 1997)。
对钙和钙调素依赖性激酶介导的磷酸化的影响
对glycidamide对Ca2+/钙调素依赖性蛋白激酶磷酸化细胞骨架蛋白的影响进行了研究,显示glycidamide处理动物的大脑和脊髓中磷酸化增加。这表明glycidamide诱导的神经毒性的发病机制可能存在(Reagan, Wilmarth, Friedman & Abou‐Donia, 1995)。
遗传毒性和DNA加合物形成
glycidamide的遗传毒性表现为其在人类和小鼠细胞中形成DNA加合物的能力,有助于其致突变性质。与丙烯酰胺相比,glycidamide更为显著,进一步突显其在致癌过程中的潜在作用(Besaratinia & Pfeifer, 2004)。
核苷酸加合物的形成
研究已经表征了glycidamide与胸苷和胞苷等核苷酸反应中形成的加合物,为其突变和致癌潜力提供了见解。这包括特定加合物的鉴定,如N3-(2-羧基-2-羟乙基)尿苷(Backman, Sjöholm & Kronberg, 2004)。
动物研究中的致癌性glycidamide作为一种反应性亲电性物质及其致癌效应已在动物模型中进行了研究,有助于我们了解其潜在的人类健康风险[(National Toxicology Program, 2014)]
glycidamide的科学研究应用
1. 胎盘转移和毒理学
经胎盘转移
glycidamide在人类胎盘中表现出与安替比林类似的经胎盘转移率。这一发现对于了解胎儿暴露风险至关重要,因为glycidamide,丙烯酰胺的代谢产物,可以从母体循环穿过胎盘到胎儿循环。尽管在灌流后未在胎盘中检测到glycidamide衍生的DNA加合物,但在母体代谢后存在胎儿暴露的可能性(Annola et al., 2008)。
2. 神经毒性
神经毒性比较
研究比较大鼠中glycidamide和丙烯酰胺的神经毒性表明,丙烯酰胺的毒性效应大于glycidamide在行为和神经生物化学测试中的效应。这表明神经组织对丙烯酰胺更易受影响,而glycidamide对神经毒性效应的影响较小(Deng, Jiao & He, 1997)。
3. 蛋白激酶磷酸化的影响
蛋白激酶磷酸化
关于甘氨酸酰胺对Ca2+/钙调蛋白激酶磷酸化作用的研究揭示了在受治动物的大脑和脊髓中神经丝蛋白的磷酸化增加。这表明甘氨酸酰胺诱导的神经毒性可能与病理发生有关 (Reagan, Wilmarth, Friedman & Abou‐Donia, 1995)。
4. 遗传毒性和DNA加合物形成
DNA加合物形成
甘氨酸酰胺通过在人类和小鼠基因的特定位置形成DNA加合物表现出遗传毒性,包括TP53。与丙烯酰胺相比,甘氨酸酰胺处理后的遗传毒性更加显著,强调了其潜在的致癌效应 (Besaratinia & Pfeifer, 2004)。
5. 核苷酸加合物表征
核苷酸加合物
研究表征甘氨酸酰胺与胸苷和胞苷等核苷酸反应形成的加合物有助于理解其致突变和致癌潜力。鉴定的特定加合物包括N3-(2-羧基-2-羟乙基)尿苷,突显了甘氨酸酰胺的化学反应性 (Backman, Sjöholm & Kronberg, 2004)。
未来方向
属性
IUPAC Name |
oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031374 | |
| Record name | Glycidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |
| Record name | Glycidamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Glycidamide | |
CAS RN |
5694-00-8 | |
| Record name | Glycidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-EPOXYPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycidamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
![methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B1671818.png)

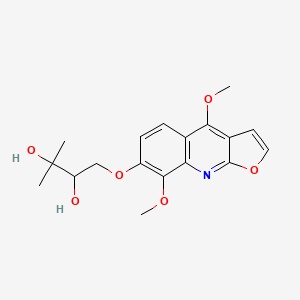

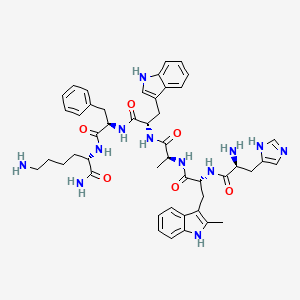
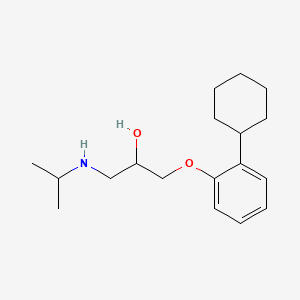
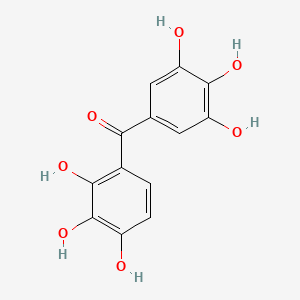
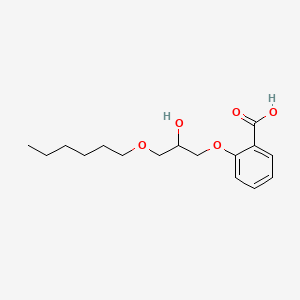

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)
